molecular formula C8H10N2O3S B8333217 5-Acetyl-2-aminobenzenesulfonamide

5-Acetyl-2-aminobenzenesulfonamide

Cat. No.: B8333217
M. Wt: 214.24 g/mol
InChI Key: BMILSKQXYNRTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-aminobenzenesulfonamide is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

5-acetyl-2-aminobenzenesulfonamide

InChI

InChI=1S/C8H10N2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)

InChI Key

BMILSKQXYNRTKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethylvinylether (5.8 ml, 60 mmol) in dry THF (50 ml) at −78° C. was added t-BuLi (1.7 M in pentane, 25 ml, 40 mmol) and the yellow mixture was stirred for 1 h at −78° C. The cooling bath was removed and the mixture was warmed slowly to 0° C. and stirred for another 30 min. The mixture was recooled to −78° C. and a solution of ZnCl2 (2M in THF, 20 ml, 40 mmol) was added slowly and the cooling bath was removed and warmed to 20° C. 5-Iodo-2-aminobenzenesulfonamide (see compound 37) (1.8 g, 6 mmol) and Pd(PPh3)4 (0.2 g, 3 mol %) was added and the mixture was refluxed for 6 h. The THF was evaporated and the residue was boiled in 1 M hydrochloric acid (30 ml) and MeOH (30 ml) for 30 min. EDTA (14.6 g, 50 mmol) was added and made slightly basic (pH=8-9) with 1 M NaOH followed by extraction with EtOAc (3×150 ml), drying (Na2SO4) and evaporation of the solvent gave a brown solid. Trituration with n-hexane gave 0.95 g (74%) of 5-acetyl-2-aminobenzenesulfonamide as off-white powder. The product was further transformed by Method G (using cyclohexanecarboxaldehyde). M.p. 224-226° C. (decomp).
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5.8 mL
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25 mL
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50 mL
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1.8 g
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14.6 g
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of 5-acetyl-2-fluorobenzenesulphonamide (0.5 g) in ethanol (40 ml) saturated with ammonia was heated at 100° in a bomb overnight. Concentration of the resultant solution yielded a yellow crystalline solid, 0.4 g, m.p. 263°-264° (from ethanol).
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5-acetyl-2-fluorobenzenesulphonamide
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0.5 g
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40 mL
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